molecular formula C20H22N2O3S B2892035 1-(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone CAS No. 851864-36-3

1-(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone

Cat. No. B2892035
CAS RN: 851864-36-3
M. Wt: 370.47
InChI Key: UODAVMYGGUIHQQ-UHFFFAOYSA-N
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Description

1-(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone, also known as BSI-201, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a poly (ADP-ribose) polymerase (PARP) inhibitor that has been shown to have potential therapeutic benefits in the treatment of various types of cancer.

Scientific Research Applications

Efficient Synthesis of Heterocycles

One notable application involves the efficient, microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles. This process leverages enaminosulfones as versatile building blocks for constructing novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives. These compounds are synthesized through reactions with appropriate aminopyrazoles and aminotriazole under both microwave and thermal reaction conditions, demonstrating the chemical's role in synthesizing complex heterocycles with potential pharmaceutical applications (Darweesh, Mekky, Salman, & Farag, 2016).

Synthesis and Biological Activity of Metal Complexes

Another application is observed in the synthesis of acetate-bridged dinuclear Cu(II) complexes with ferrocene-based benzimidazol ligands. These complexes have been characterized and studied for their spectroscopy, electrochemistry, DFT calculations, and notably, their catecholase activity. This research underscores the compound's utility in developing metal complexes with significant catalytic and biological activities (Karaoğlu, Emirik, Menteşe, Zengin, & Serbest, 2016).

Anticancer Activity

Furthermore, research into benzimidazole scaffolds, utilizing variations of the compound structure, has demonstrated promising anticancer agents. The design and synthesis of substituted compounds under microwave irradiation have led to the identification of novel compounds with notable growth inhibition across various cancer cell lines, highlighting its potential in anticancer drug development (Rashid, Husain, Shaharyar, & Sarafroz, 2014).

Antimicrobial and Antioxidant Activities

Additionally, compounds bearing the chemical structure have been synthesized and evaluated for their antimicrobial activity against a range of pathogens, demonstrating significant antimicrobial properties. This research expands the compound's application into the development of new antimicrobial agents (Desai, Pandya, & Vaja, 2017).

Synthesis of Novel Chemosensors

Moreover, the compound has found application in the synthesis of novel pyrazoline heterocyclic D-π-A chromophores, serving as fluorescent chemosensors for metal ion detection. This signifies its importance in analytical chemistry for the development of sensitive and selective chemosensors for environmental and biological monitoring (Khan, 2020).

properties

IUPAC Name

1-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-24-17-9-8-16(12-18(17)25-2)13-19(23)22-11-10-21-20(22)26-14-15-6-4-3-5-7-15/h3-9,12H,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODAVMYGGUIHQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCN=C2SCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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